molecular formula C18H34O2 B1237516 6-Octadecenoic acid CAS No. 4712-34-9

6-Octadecenoic acid

Cat. No.: B1237516
CAS No.: 4712-34-9
M. Wt: 282.5 g/mol
InChI Key: CNVZJPUDSLNTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petroselaidic Acid (CAS 593-40-8), also known as (6E)-Octadecenoic acid, is a monounsaturated fatty acid and the trans-isomer of petroselinic acid . This structural isomer of oleic acid features a trans double bond at the C6 position, which distinguishes it and provides a unique tool for biochemical research . As a less common fatty acid, it serves as a critical reference standard in analytical chemistry for the separation and study of geometric and positional fatty acid isomers using techniques such as gas chromatography and argentation thin-layer chromatography . Researchers utilize Petroselaidic Acid to investigate the effects of fatty acid structure on membrane properties, lipid metabolism, and enzymatic activity. Its unique structure offers a comparative model for studying the more prevalent cis-isomer, petroselinic acid, which is known for its industrial utility in oleochemistry and is under investigation for various biological activities . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4712-34-9

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadec-6-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)

InChI Key

CNVZJPUDSLNTQU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O

melting_point

29.8 °C

physical_description

Solid

Synonyms

petroselenic acid
petroselinic acid
petroselinic acid, (E)-isomer
petroselinic acid, (Z)-isomer
petroselinic acid, sodium salt, (Z)-isome

Origin of Product

United States

Occurrence and Natural Distribution of Petroselaidic Acid

Chemo-systematic Significance of Δ6-Unsaturated Fatty Acids in Plant Families

The position of the double bond in fatty acids is of significant interest in the field of chemotaxonomy, the classification of plants based on their chemical constituents. The presence of Δ6-unsaturated fatty acids, such as petroselinic acid (the cis-isomer of petroselaidic acid), is a defining characteristic of the Apiaceae and Araliaceae families. wikipedia.orghmdb.ca

Fatty acid desaturases are the enzymes responsible for creating double bonds at specific positions in the fatty acid chain. wikipedia.org The Δ6-desaturase, for example, introduces a double bond at the 6th carbon position. wikipedia.orgasm.org The prevalence of Δ6-unsaturated fatty acids in certain plant families suggests a shared evolutionary history and similar biochemical pathways. wikipedia.org This makes the fatty acid profile, including the presence of petroselinic acid and its isomers, a valuable tool for understanding the relationships between different plant species. wikipedia.orghmdb.ca The occurrence of petroselinic acid as the dominant fatty acid is considered evidence of the close relationship between families within the Apiales and Garryales orders. wikipedia.orghmdb.ca

Biosynthesis and Metabolic Pathways of Petroselaidic Acid

De Novo Biosynthetic Pathways in Living Organisms

The synthesis of petroselinic acid, the precursor to petroselaidic acid, is a plastid-localized process that relies on the fatty acid synthase (FAS) system. aocs.orgnih.gov The pathway is distinct from the synthesis of more common fatty acids like oleic acid and involves a unique set of enzymes that have coevolved to produce this specific fatty acid, particularly in the seeds of plants from the Apiaceae (e.g., coriander) and Araliaceae families. pnas.orgnih.gov

The entire de novo synthesis of the petroselinic acid backbone occurs while the growing acyl chain is attached to an Acyl Carrier Protein (ACP). nih.govresearchgate.net This is a hallmark of the Type II fatty acid synthase (FAS) system found in plants and bacteria. aocs.orgresearchgate.net The ACP acts as a covalent tether, shuttling the intermediate substrates between the various catalytic enzymes of the FAS complex. aocs.org Evidence strongly indicates that petroselinic acid is not formed through the desaturation of fatty acids already incorporated into glycerolipids or from acyl-coenzyme A (CoA) pools. nih.govresearchgate.net Instead, the pathway proceeds entirely with acyl-ACP intermediates until the final fatty acid is released. nih.gov In vitro experiments using coriander endosperm homogenates have shown the incorporation of radiolabeled precursors into petroselinic acid within a putative acyl-ACP fraction, supporting this mechanism. nih.gov

The critical step that defines the petroselinic acid pathway is the introduction of a double bond at an unusual position by a specialized soluble desaturase. nih.govpnas.org Unlike the common Δ9-stearoyl-ACP desaturase that produces oleic acid, the synthesis of petroselinic acid involves a different enzyme. pnas.org

In plants like coriander (Apiaceae), the key enzyme is a Δ4-palmitoyl-ACP desaturase . nih.govnih.govmdpi.com This enzyme introduces a cis double bond into palmitoyl-ACP (16:0-ACP) between the 4th and 5th carbons (counting from the carboxyl group), producing Δ4-hexadecenoyl-ACP (16:1Δ4-ACP). nih.govnih.govmdpi.com This 36-kDa desaturase is structurally related to the Δ9-stearoyl-ACP desaturase but has a distinct substrate and positional specificity. nih.govnih.gov

Alternatively, a different evolutionary pathway to produce a C18:1Δ6 fatty acid exists in other species. In Thunbergia alata (black-eyed Susan vine), a Δ6-palmitoyl-ACP desaturase has been identified. nih.govpnas.org This enzyme also acts on a 16-carbon substrate but introduces the double bond at the Δ6 position. nih.gov Another distinct pathway in Thunbergia laurifolia utilizes a Δ6-stearoyl-ACP desaturase that directly converts stearoyl-ACP (18:0-ACP) to petroselinoyl-ACP (18:1Δ6-ACP). pnas.org

EnzymeFamily/SpeciesSubstrateProductReference
Δ4-Palmitoyl-ACP Desaturase Apiaceae (e.g., Coriandrum sativum)Palmitoyl-ACP (16:0-ACP)Δ4-Hexadecenoyl-ACP (16:1Δ4-ACP) nih.gov, mdpi.com, nih.gov
Δ6-Palmitoyl-ACP Desaturase Thunbergia alataPalmitoyl-ACP (16:0-ACP)Δ6-Hexadecenoyl-ACP (16:1Δ6-ACP) nih.gov, pnas.org
Δ6-Stearoyl-ACP Desaturase Thunbergia laurifoliaStearoyl-ACP (18:0-ACP)Petroselinoyl-ACP (18:1Δ6-ACP) pnas.org

Following the desaturation step in the coriander pathway, the resulting Δ4-hexadecenoyl-ACP (16:1Δ4-ACP) must be elongated by two carbons to form the 18-carbon petroselinoyl-ACP. This elongation is catalyzed by a condensing enzyme, specifically a β-ketoacyl-ACP synthase (KAS). nih.gov While KAS enzymes are central to all fatty acid synthesis, a specialized, seed-specific KAS I-type enzyme is associated with petroselinic acid biosynthesis. nih.govmdpi.comnih.gov

This unusual KAS I enzyme preferentially uses the unsaturated 16:1Δ4-ACP as a substrate over the more common saturated palmitoyl-ACP (16:0-ACP). nih.gov This substrate preference is crucial for the efficient production of petroselinic acid. pnas.org The reaction is strongly inhibited by cerulenin, a characteristic feature of KAS I-type enzymes. nih.gov The co-evolution of this specific KAS I with the Δ4-desaturase is considered essential for the high accumulation of petroselinic acid in certain plant seeds. pnas.org

Once the 18-carbon petroselinoyl-ACP is synthesized, the fatty acid must be cleaved from the ACP to be exported from the plastid. This hydrolysis is carried out by an acyl-ACP thioesterase. researchgate.netresearchgate.net Transcriptome analysis of coriander has implicated a specific FatB-type thioesterase in this process. mdpi.comnih.gov

FatB-type thioesterases typically show a preference for hydrolyzing saturated acyl-ACPs. uniprot.orgnih.gov However, the specific variant involved in the petroselinic acid pathway appears to have co-evolved to efficiently hydrolyze petroselinoyl-ACP, releasing free petroselinic acid and a holo-ACP molecule. pnas.orgmdpi.com This step terminates the de novo synthesis within the plastid. uniprot.org

After being released by the thioesterase, the free petroselinic acid is exported from the plastid to the cytoplasm, where it must be "activated" before it can be incorporated into complex lipids. mdpi.commdpi.com This activation is catalyzed by Long-Chain Acyl-CoA Synthetases (LACS), which are typically located on the outer membrane of plastids and the endoplasmic reticulum. nih.govfrontiersin.orgscispace.com LACS enzymes catalyze the ATP-dependent conversion of free fatty acids into their corresponding fatty acyl-CoA thioesters. nih.govfrontiersin.org This reaction renders the fatty acid metabolically active and ready for glycerolipid synthesis. frontiersin.orgmdpi.com The resulting petroselinoyl-CoA is the direct substrate for incorporation into triacylglycerols. mdpi.com

Involvement of Fatty Acyl-ACP Thioesterases (FATB-type)

Incorporation into Complex Lipids (e.g., Triacylglycerols via Kennedy Pathway)

The primary metabolic fate of petroselinoyl-CoA in developing oilseeds is its incorporation into triacylglycerols (TAGs), the main form of energy storage. This occurs primarily via the acyl-CoA-dependent Kennedy pathway located in the endoplasmic reticulum. nih.govocl-journal.orgnih.gov

The Kennedy pathway involves the sequential acylation of a glycerol-3-phosphate backbone:

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first acylation at the sn-1 position to form lysophosphatidic acid (LPA). ocl-journal.org

Lysophosphatidic acid acyltransferase (LPAAT) adds a second acyl group, often at the sn-2 position, to produce phosphatidic acid (PA). ocl-journal.orgslu.se

Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG). ocl-journal.org

Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step in TAG synthesis, adding the third acyl group to DAG. researchgate.netocl-journal.org

Studies in coriander suggest that a specific isoform, DGAT2 , is highly involved in the final acylation step that incorporates petroselinic acid into TAGs. researchgate.netmdpi.comnih.gov The efficiency of these acyltransferases, particularly LPAAT and DGAT, in utilizing petroselinoyl-CoA is a determining factor in the high accumulation of petroselinic acid in the storage oil of these specialized plants. ocl-journal.org

Regulation of Petroselaidic Acid Biosynthesis

The production of petroselaidic acid is governed by a multi-layered regulatory network that includes genetic control over enzyme expression, transcriptional and translational modulation, and the influence of external and internal cues. Much of the detailed understanding of this regulation is inferred from studies on its cis-isomer, petroselinic acid, and other unsaturated fatty acids.

Genetic Regulation of Enzyme Expression

The biosynthesis of the C18:1Δ6 backbone, common to both petroselaidic and petroselinic acids, is dependent on the expression of a specific set of genes. Research on members of the Apiaceae family, such as coriander (Coriandrum sativum L.), has identified several key genes whose protein products are essential for this process. nih.govresearchgate.net While these studies focus on the synthesis of the cis-isomer, they provide the fundamental genetic framework. The enzymatic step that introduces the trans-configuration in petroselaidic acid is not yet fully elucidated but is thought to involve either a specific desaturase with trans-activity or a subsequent isomerization step. vulcanchem.com

Key genes identified in the biosynthesis of the petroselinic acid backbone in coriander, which likely forms the basis for petroselaidic acid synthesis, are detailed below. nih.govresearchgate.netacs.org

Table 1: Candidate Genes Involved in the Biosynthesis of the C18:1Δ6 Backbone in Coriander

Gene Name Encoded Enzyme Putative Function in Biosynthesis
ACPD1/3 Acyl-Acyl Carrier Protein Desaturase Catalyzes the introduction of a double bond into a fatty acyl-ACP precursor. A variant Δ4-16:0-ACP desaturase is a key enzyme. pnas.org
KAS I-1 β-Ketoacyl-ACP Synthase I Responsible for the elongation of the fatty acid chain. A co-evolved variant is crucial for high-level production. pnas.org
FATB-1/3 Acyl-ACP Thioesterase B Hydrolyzes the petroselinoyl-ACP to release the free fatty acid, petroselinic acid. nih.govresearchgate.net

| DGAT2 | Diacylglycerol Acyltransferase 2 | Incorporates the newly synthesized fatty acid into triacylglycerols (TAGs) for storage. nih.govresearchgate.net |

The expression of these genes is often tissue-specific, with studies showing significantly higher expression in seeds compared to stems and leaves, which corresponds to the accumulation of Δ6 fatty acids in seed oils. researchgate.net The specific genetic element—be it a unique desaturase gene or an isomerase—that dictates the trans geometry of petroselaidic acid remains an active area of investigation.

Transcriptional and Translational Control Mechanisms

The expression of genes involved in fatty acid desaturation is finely tuned at both the transcriptional and translational levels. This regulation ensures that the cell can adjust the composition of its lipids in response to various signals. nih.gov

Transcriptional Control: The synthesis of mRNA from genes encoding fatty acid desaturases is a primary control point. Studies in various organisms demonstrate that transcription is often regulated by specific transcription factors and cis-regulatory elements in the gene promoters. mdpi.com For instance, in Bacillus subtilis, the gene des encoding a Δ5 desaturase is transcriptionally induced at low temperatures. nih.govasm.org In plants, while some desaturase genes show transcriptional upregulation in the cold, this is not a universal rule. usda.gov Research on petroselinic acid biosynthesis genes has identified cis-regulatory elements like the G-box motif and AACA motifs, which are known to be crucial for quantitative gene expression during seed development. mdpi.com However, the specific transcription factors that bind these elements to regulate petroselinic or petroselaidic acid synthesis are not fully identified. mdpi.com

Translational and Post-Transcriptional Control: Regulation also occurs after the mRNA is transcribed. In many plants, the response to chilling involves an increase in unsaturated fatty acids without a corresponding increase in desaturase mRNA levels. usda.gov This points to post-transcriptional control mechanisms. Research using the Brassica napus FAD3 gene expressed in yeast showed that a decrease in temperature led to an 8.5-fold increase in the amount of the desaturase enzyme, with no significant change in mRNA levels. usda.gov This suggests that temperature can influence mRNA stability, translation efficiency, or protein stability and degradation rates, thereby controlling the flux through the desaturation pathway. usda.govfrontiersin.org

Influence of Environmental and Developmental Factors on Biosynthetic Flux

The rate of petroselaidic acid biosynthesis is highly sensitive to both environmental conditions and the developmental stage of the plant.

Environmental Factors: Temperature is a critical environmental factor influencing fatty acid composition. Poikilothermic organisms, including plants, typically increase the proportion of unsaturated fatty acids in their membranes at lower temperatures to maintain fluidity. asm.org This "thermal control" is often achieved by modulating the expression and activity of desaturase enzymes. nih.govasm.org High temperatures during seed development have been shown to decrease the content of polyunsaturated fatty acids like linoleic acid, while increasing monounsaturated fatty acids. nih.govresearchgate.net While direct data for petroselaidic acid is limited, it is expected to be subject to similar temperature-dependent regulation.

Developmental Factors: The accumulation of unusual fatty acids like petroselinic acid is often tightly linked to specific developmental stages, particularly seed maturation. researchgate.netmdpi.com In coriander, for example, petroselinic acid levels increase dramatically as the fruit develops, from approximately 50% at seed initiation to over 76% at late stages. researchgate.net This accumulation correlates with the peak expression of key biosynthetic genes. nih.govacs.org

Table 2: Petroselinic Acid Content During Coriander Fruit Development

Developmental Stage Days After Flowering (DAF) Petroselinic Acid (% of total fatty acids)
Stage 1 8 50.0%
Stage 2 12 60.5%
Stage 3 16 69.8%
Stage 4 20 74.2%
Stage 5 23 75.1%
Stage 6 26 76.9%

Data derived from studies on Coriandrum sativum L. researchgate.net

This developmental programming ensures that the storage lipids in the seed have the correct composition to support germination and early growth. It is highly probable that the biosynthesis of petroselaidic acid in the plants where it occurs follows a similar developmental trajectory.

Comparative Biosynthesis with Cis-Isomers (e.g., Petroselinic Acid)

Petroselaidic acid is the trans-isomer of petroselinic acid, meaning they share the same chemical formula (C18H34O2) and the same position of the double bond (Δ6), but differ in the spatial arrangement of the hydrogen atoms at that bond. vulcanchem.commedchemexpress.com This structural difference, while subtle, arises from distinct enzymatic actions and has significant consequences for the physical properties of the molecule.

The biosynthesis of petroselinic acid is relatively well-understood. It is synthesized in the plastids via a pathway that diverges from the standard fatty acid synthesis pathway. mdpi.com The key enzyme is a variant acyl-ACP desaturase that introduces a cis-double bond at the Δ4 position of a 16-carbon fatty acid precursor (palmitoyl-ACP). pnas.org This is followed by elongation by a specific β-ketoacyl-ACP synthase (KAS I) to produce petroselinoyl-ACP (18:1Δ6-ACP). researchgate.net Finally, a thioesterase releases the free fatty acid, which is then exported and incorporated into storage lipids. researchgate.netmdpi.com

In contrast, the precise biosynthetic mechanism for petroselaidic acid is less defined. vulcanchem.com It is known to be the trans-isomer, and its formation likely involves desaturation and isomerization pathways. vulcanchem.com There are two main hypotheses for its formation:

Direct synthesis by a trans-desaturase: A specific desaturase enzyme could introduce a trans-double bond directly into the stearoyl-ACP (18:0-ACP) precursor at the Δ6 position.

Isomerization of the cis-isomer: An isomerase enzyme could convert the cis-double bond of the pre-formed petroselinic acid (or its ACP/CoA ester) into a trans-double bond.

The discovery of a Δ6-18:0-ACP desaturase in Thunbergia laurifolia that produces high levels of cis-petroselinic acid highlights the specific enzymatic evolution required for this pathway. pnas.org Identifying the corresponding enzyme or enzyme system responsible for the trans configuration of petroselaidic acid is necessary for a complete understanding of its biosynthesis.

Table 3: Comparative Overview of Petroselinic vs. Petroselaidic Acid Biosynthesis

Feature Petroselinic Acid (cis-isomer) Petroselaidic Acid (trans-isomer)
Double Bond cis at Δ6 position trans at Δ6 position
Key Precursor Palmitoyl-ACP (16:0-ACP) Likely Stearoyl-ACP (18:0-ACP) or Petroselinoyl-ACP
Key Enzyme(s) Known: Δ4-16:0-ACP desaturase, specific KAS I, FATB thioesterase. pnas.orgresearchgate.net Not fully characterized; hypothesized to be a trans-Δ6-desaturase or a cis-trans isomerase. vulcanchem.com
Pathway Status Well-documented in Apiaceae family. nih.govmdpi.com Less characterized. vulcanchem.com

| End Product | (6Z)-octadecenoic acid | (6E)-octadecenoic acid |

Enzymology and Gene Expression in Petroselaidic Acid Metabolism

Characterization of Key Biosynthetic Enzymes

The biosynthesis of petroselaidic acid is dependent on the coordinated action of several key enzymes, each with distinct substrate specificities and kinetic properties.

A pivotal enzyme in the biosynthesis of petroselaidic acid is a specialized acyl-acyl carrier protein (ACP) desaturase. mdpi.com Unlike the common Δ9-stearoyl-ACP desaturase that produces oleic acid, the desaturase in petroselaidic acid-producing plants, such as coriander, exhibits different regioselectivity and substrate preference. annualreviews.org This enzyme introduces a double bond at the Δ4 position of a 16-carbon fatty acyl-ACP (palmitoyl-ACP) to form Δ4-hexadecenoyl-ACP. annualreviews.org Some research also points to a Δ6-palmitoyl-ACP desaturase in Thunbergia alata and a Δ6-stearoyl-ACP desaturase in Thunbergia laurifolia as being involved in the production of similar fatty acids. researchgate.net

The kinetic parameters of these desaturases are crucial for the efficient production of the precursor to petroselaidic acid. For instance, the castor Δ9-18:0-ACP desaturase has been a subject of mutagenesis studies to alter its substrate specificity towards 16-carbon substrates, resulting in a significant improvement in the specificity factor. researchgate.net

Table 1: Substrate Specificity of Key Desaturases in Fatty Acid Biosynthesis

EnzymeOrganismPreferred SubstrateProduct
Δ4-acyl-ACP desaturaseCoriandrum sativumPalmitoyl-ACP (16:0-ACP)Δ4-Hexadecenoyl-ACP
Δ9-stearoyl-ACP desaturaseRicinus communis (Castor)Stearoyl-ACP (18:0-ACP)Oleoyl-ACP (18:1Δ9-ACP)
Δ6-palmitoyl-ACP desaturaseThunbergia alataPalmitoyl-ACP (16:0-ACP)Sapienic acid (16:1Δ6)
Δ6-stearoyl-ACP desaturaseThunbergia laurifoliaStearoyl-ACP (18:0-ACP)-

This table is generated based on available data and may not be exhaustive.

Following desaturation, the Δ4-hexadecenoyl-ACP is elongated by a specialized condensing enzyme, a β-ketoacyl-ACP synthase (KAS). This elongation step adds a two-carbon unit to produce petroselinoyl-ACP (18:1Δ6-ACP). annualreviews.org The KAS enzyme in petroselaidic acid-producing species shows specificity for the Δ4-hexadecenoyl-ACP substrate. annualreviews.org

The final step in the plastid is the release of the fatty acid from its ACP carrier, a reaction catalyzed by an acyl-ACP thioesterase (FAT). mdpi.comresearchgate.net In coriander, a specialized petroselinoyl-ACP thioesterase efficiently hydrolyzes petroselinoyl-ACP, ensuring a high rate of export of petroselaidic acid from the plastid. mdpi.comcsic.es This thioesterase exhibits a preference for the 18:1Δ6-ACP, which is crucial for the high accumulation of petroselaidic acid in the seed oil. mdpi.com

Substrate Specificity and Kinetic Parameters of Desaturases

Molecular Basis of Enzyme Function and Catalysis

The unique functions of the enzymes involved in petroselaidic acid biosynthesis are rooted in their protein structures and active site configurations. The acyl-ACP desaturase family, to which the key desaturase belongs, is characterized by a conserved structure that allows for the binding of the acyl-ACP substrate and the precise positioning of the double bond. annualreviews.orgnih.gov

Bioinformatic analyses have been employed to identify key amino acid residues and functional motifs within these enzymes. nih.govacs.orgbiocrick.com For instance, studies on the castor Δ9-18:0-ACP desaturase have identified specific amino acid substitutions that can shift its substrate specificity towards 16-carbon substrates, demonstrating that relatively minor changes in the primary amino acid sequence can lead to significant functional divergence. annualreviews.orgresearchgate.net

Identification and Functional Annotation of Genes (e.g., ACPD1/3, KAS I-1, FATB-1/3, DGAT2)

Transcriptome analysis of coriander fruits has been instrumental in identifying the genes responsible for petroselaidic acid biosynthesis. researchgate.netnih.govacs.org Several candidate genes have been identified and functionally annotated, including:

ACPD1/3 (Acyl Carrier Protein Desaturase 1/3): These genes are believed to encode the crucial desaturase that initiates the pathway by creating the Δ4 double bond in palmitoyl-ACP. researchgate.netnih.govmdpi.com

KAS I-1 (3-Ketoacyl-ACP Synthase I-1): This gene is thought to be responsible for the elongation of Δ4-hexadecenoyl-ACP to form petroselinoyl-ACP. researchgate.netnih.govmdpi.com

FATB-1/3 (Acyl-ACP Thioesterase B-1/3): These genes likely encode the thioesterase that releases the newly synthesized petroselaidic acid from its ACP carrier. researchgate.netnih.govmdpi.com

DGAT2 (Diacylglycerol Acyltransferase 2): After being transported out of the plastid, petroselaidic acid is incorporated into triacylglycerols (TAGs) for storage. The DGAT2 gene is implicated in this final step of TAG biosynthesis. researchgate.netnih.govmdpi.com

The coordinated expression of these genes is essential for the high accumulation of petroselaidic acid in coriander seeds. researchgate.netnih.gov

Transcriptomic and Proteomic Analyses of Petroselaidic Acid Producing Systems

Transcriptomic studies, particularly RNA sequencing, of developing coriander fruits have provided a global view of gene expression during the rapid accumulation of petroselaidic acid. nih.govacs.orgbiocrick.com These analyses have revealed thousands of differentially expressed genes, providing a rich dataset for identifying candidate genes involved in the biosynthetic pathway. nih.govacs.orgbiocrick.com The expression levels of genes like ACPD1/3, KAS I-1, FATB-1/3, and DGAT2 have been shown to be significantly upregulated during the stages of high petroselaidic acid synthesis. researchgate.netnih.gov

Proteomic analyses, which study the entire set of proteins in a biological system, complement transcriptomic data by providing information about the actual protein levels and their post-translational modifications. oup.com While specific large-scale proteomic studies focused solely on petroselaidic acid metabolism are less common, the integration of transcriptomic and proteomic data from related systems has proven valuable in understanding the regulation of fatty acid biosynthesis. oup.comdntb.gov.ua For example, such integrated analyses in Arabidopsis have shed light on the post-transcriptional control of nuclear gene expression in response to signals from the plastids, where fatty acid synthesis occurs. oup.com

Table 2: Key Genes Implicated in Petroselaidic Acid Biosynthesis in Coriandrum sativum

GenePutative FunctionExpression Pattern
ACPD1/3Acyl Carrier Protein DesaturaseUpregulated during rapid petroselaidic acid accumulation
KAS I-13-Ketoacyl-ACP SynthaseUpregulated during rapid petroselaidic acid accumulation
FATB-1/3Acyl-ACP ThioesteraseUpregulated during rapid petroselaidic acid accumulation
DGAT2Diacylglycerol AcyltransferaseUpregulated during rapid petroselaidic acid accumulation

This table is based on transcriptomic data from coriander fruit. researchgate.netnih.govacs.org

Molecular and Cellular Functions of Petroselaidic Acid

Interaction with Cellular Membranes and Lipid Bilayers

The fundamental structure of all biological membranes is the phospholipid bilayer, which creates a stable barrier between aqueous compartments. nih.gov These membranes are not static; their fluidity and properties are influenced by the types of lipids they contain, including fatty acids. nih.govuvigo.es The incorporation of fatty acids, such as petroselaidic acid, can modulate membrane characteristics. Trans fatty acids, a category to which petroselaidic acid belongs, can influence the packing of phospholipids (B1166683), potentially altering membrane fluidity, permeability, and the function of embedded proteins. wikipedia.orgmdpi.com The structure of a fatty acid, including the position and configuration (cis or trans) of its double bond, affects how it integrates into the lipid bilayer and interacts with neighboring molecules. nih.gov Specifically, the rigid structure of trans fatty acids can lead to denser packing of membrane lipids, which may decrease membrane fluidity. uvigo.es This alteration in the physical state of the membrane can, in turn, affect cellular processes that are dependent on membrane dynamics, such as signal transduction and transport of molecules. nih.gov

Modulation of Endogenous Lipid Metabolism Pathways

Petroselaidic acid has been shown to actively participate in the complex network of lipid metabolism, influencing the synthesis, breakdown, and storage of various lipid species within the cell.

Research indicates that petroselaidic acid can influence the pathways of fatty acid metabolism. In studies with the yeast Saccharomyces cerevisiae, its cis-isomer, petroselinic acid, has been shown to require the peroxisomal β-oxidation pathway for its degradation, a process that involves the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase. researchgate.net This suggests that the metabolism of this particular fatty acid structure is tied to specific enzymatic machinery within the peroxisome. researchgate.net Furthermore, dietary supplementation with its cis-isomer in Nile tilapia has been observed to significantly increase the rate of β-oxidation, particularly affecting α-linolenic acid and linoleic acid. researchgate.netnih.govacs.org This suggests that the presence of this fatty acid can enhance the catabolism of other fatty acids.

Studies utilizing the HepG2 human liver cell line have demonstrated that petroselaidic acid can increase the cellular content of both triacylglycerols and cholesterol esters. caymanchem.com Triacylglycerols are the primary form of energy storage in cells, while cholesterol esters are a stored form of cholesterol. nih.govreactome.org The accumulation of these neutral lipids is a key indicator of the cellular lipid status and is tightly regulated. The observed increase in triacylglycerol and cholesterol ester content upon treatment with petroselaidic acid points to its direct role in promoting lipid storage within liver cells. caymanchem.com This effect is linked to its ability to upregulate the genes responsible for the synthesis of these lipids. caymanchem.com

Lipid droplets are cellular organelles responsible for storing neutral lipids like triacylglycerols and sterol esters. nih.gov Their formation, or biogenesis, originates from the endoplasmic reticulum where neutral lipid synthesis occurs. nih.gov The increased synthesis of triacylglycerols and cholesterol esters prompted by petroselaidic acid directly contributes to the accumulation of lipids within these droplets. caymanchem.com The dynamics of lipid droplets, including their size and number, can be visualized using fluorescent dyes, and their formation is dependent on the activity of enzymes involved in fatty acid synthesis. The influence of petroselaidic acid on these upstream synthetic pathways consequently impacts the storage capacity and dynamics of lipid droplets within the cell. nih.gov

Regulation of Triacylglycerol and Cholesterol Ester Content

Role in Gene Regulation and Signaling Pathways (e.g., SREBP-1c, HMGCR upregulation)

The effects of petroselaidic acid on lipid metabolism are, in large part, mediated by its ability to modulate the expression of key regulatory genes. In HepG2 cells, petroselaidic acid has been shown to upregulate the transcription of several critical genes involved in both fatty acid and cholesterol synthesis. caymanchem.com

This includes the upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a major transcription factor that controls the expression of genes required for fatty acid synthesis. caymanchem.comnih.gov Genes under the control of SREBP-1c that are upregulated by petroselaidic acid include ACACA (Acetyl-CoA Carboxylase Alpha), FASN (Fatty Acid Synthase), and SCD1 (Stearoyl-CoA Desaturase-1). caymanchem.com

Simultaneously, petroselaidic acid treatment leads to increased transcription of genes involved in cholesterol biosynthesis, such as HMGCR (HMG-CoA Reductase), the rate-limiting enzyme in cholesterol synthesis, as well as HMGCS1, FDFT1, and SREBP-2. caymanchem.com This coordinated upregulation suggests that petroselaidic acid acts as a signaling molecule that promotes a broad lipogenic and cholesterogenic program within the cell. caymanchem.com

Table 1: Genes Upregulated by Petroselaidic Acid in HepG2 Cells

Pathway Gene Function Reference
Fatty Acid Synthesis SREBP-1c Master transcriptional regulator of lipogenesis caymanchem.com
Fatty Acid Synthesis ACACA Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA caymanchem.com
Fatty Acid Synthesis FASN Synthesizes long-chain fatty acids caymanchem.com
Fatty Acid Synthesis SCD1 Introduces a double bond into stearoyl-CoA caymanchem.com
Cholesterol Synthesis SREBP-2 Master transcriptional regulator of cholesterogenesis caymanchem.com
Cholesterol Synthesis HMGCR Rate-limiting enzyme in cholesterol synthesis caymanchem.com
Cholesterol Synthesis HMGCS1 Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA caymanchem.com

Biological Activity in Microbial Systems

The biological effects of petroselaidic acid and its isomers extend to microbial systems. Its cis-isomer, petroselinic acid, has demonstrated both antibacterial and antifungal properties. medchemexpress.commdpi.com It has been shown to inhibit biofilm formation in various microorganisms, a key factor in microbial virulence and persistence. medchemexpress.comasm.org For instance, petroselinic acid can suppress the growth and production of virulence factors in Staphylococcus aureus. medchemexpress.comasm.org It also exhibits activity against the fungus Candida albicans by inhibiting its transition to the more invasive hyphal form. medchemexpress.com Furthermore, yeasts can utilize petroselinic acid as a substrate in fermentation processes to produce sophorolipids, which are biosurfactants with their own range of biological activities. researchgate.net The antimicrobial mechanisms of petroselinic acid are linked to the repression of genes involved in quorum sensing and virulence factor production. asm.org

Table 2: Mentioned Compounds

Compound Name
Petroselaidic acid
Petroselinic acid
Oleic acid
α-linolenic acid
Linoleic acid
Triacylglycerol
Cholesterol ester
Acetyl-CoA
Malonyl-CoA
Stearoyl-CoA

Antibacterial Mechanisms and Biofilm Inhibition (e.g., Staphylococcus aureus, Escherichia coli)

Petroselaidic acid exhibits significant antibacterial properties, notably its ability to inhibit the formation of biofilms, which are critical for the antibiotic tolerance of pathogens like Staphylococcus aureus. nih.gov Studies have shown that petroselaidic acid, along with other C18 unsaturated fatty acids, can inhibit biofilm formation by S. aureus by more than 65% at a concentration of 100 μg/mL, without affecting the growth of planktonic cells. nih.govasm.orgnih.gov This inhibitory effect is observed in both methicillin-sensitive (MSSA) and methicillin-resistant S. aureus (MRSA) strains. nih.govasm.org The antibiofilm activity of petroselaidic acid has been demonstrated on various surfaces, including abiotic materials and porcine skin. nih.govasm.org

The mechanisms underlying these antibacterial actions involve the disruption of bacterial cell membranes and the inhibition of quorum sensing, a cell-to-cell communication process crucial for biofilm development and virulence. Research has also indicated its effectiveness against other bacteria such as Escherichia coli and Micrococcus pyogenes.

Antifungal Mechanisms and Hyphae Formation Inhibition (e.g., Candida albicans)

Petroselaidic acid has been identified as a potent antifungal agent. nih.gov It is effective against various pathogenic fungi, including the opportunistic yeast Candida albicans. nih.govmedchemexpress.com A key aspect of its antifungal mechanism is the inhibition of hyphae formation, a critical virulence factor for C. albicans that allows it to invade host tissues. nih.govmedchemexpress.com The minimum inhibitory concentration (MIC) of petroselaidic acid against C. albicans has been reported to be in the range of 2-16 μg/mL. medchemexpress.com Furthermore, studies have shown that it can synergistically enhance the effects of conventional antifungal drugs like fluconazole. nih.gov The antifungal action is believed to involve interference with the synthesis and function of the fungal cell wall, leading to cell lysis.

Modulation of Microbial Virulence Factors and Quorum Sensing

A significant aspect of petroselaidic acid's antimicrobial activity is its ability to modulate microbial virulence without necessarily being bactericidal at effective concentrations. nih.govasm.orgresearchgate.net This is largely achieved through the disruption of quorum sensing (QS) systems. nih.govasm.orgmedchemexpress.com

In Staphylococcus aureus, petroselaidic acid has been shown to suppress the production of several key virulence factors, including:

Staphyloxanthin: A pigment that protects the bacterium from the host's immune response. nih.govasm.orgnih.gov

Lipase: An enzyme that helps the bacterium to spread in host tissues. nih.govasm.orgnih.gov

α-hemolysin: A toxin that lyses red blood cells. nih.govasm.orgnih.gov

Transcriptional analysis has revealed that petroselaidic acid represses the expression of genes related to quorum sensing and virulence. nih.govasm.org Specifically, it downregulates the expression of the quorum-sensing regulator agrA, the effector molecule RNAIII, the α-hemolysin gene hla, nuclease genes nuc1 and nuc2, and the virulence regulator saeR. nih.govasm.orgresearchgate.net

Similarly, in the environmental pathogen Serratia marcescens, petroselaidic acid has been found to significantly inhibit QS-dependent virulence factors like prodigiosin (B1679158) and protease production. nih.gov

Identification of Molecular Targets (e.g., Fructose-1,6-bisphosphate aldolase)

Recent research has identified a specific molecular target for the antifungal activity of petroselaidic acid. nih.gov Fructose-1,6-bisphosphate aldolase (B8822740) (Fba1p) has been pinpointed as a key enzyme inhibited by this fatty acid. nih.govmedchemexpress.com Fba1p is a crucial enzyme in the glycolysis and gluconeogenesis pathways, which are central to cellular metabolism. uniprot.org The identification of Fba1p as a target was achieved through a combination of techniques including haploinsufficiency profiling (HIP), thermal shift assay (TSA), enzyme inhibitory effect assays, and molecular docking. nih.gov The inhibition of this enzyme disrupts the normal metabolic activities of the fungal cell, contributing to the observed antifungal effects. nih.govdntb.gov.ua

Modulation of Inflammatory Biochemical Pathways (e.g., Arachidonic Acid Metabolism, Cytokine Production)

Petroselaidic acid has demonstrated the ability to modulate inflammatory pathways. It has been shown to inhibit the production of metabolites from arachidonic acid, a key inflammatory mediator. ocl-journal.org Dietary intake of petroselaidic acid has been found to reduce the concentration of arachidonic acid in tissue lipids. thegoodscentscompany.comnih.gov Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. wikipedia.org By reducing the available arachidonic acid, petroselaidic acid can dampen the inflammatory response.

Function Organism/System Key Findings Mechanism of Action
Antibacterial/Biofilm Inhibition Staphylococcus aureusInhibits biofilm formation by >65% at 100 µg/mL. nih.govasm.orgnih.gov Effective against MSSA and MRSA strains. nih.govasm.orgDisrupts cell membranes, inhibits quorum sensing. Downregulates agrA, RNAIII, hla, nuc1, nuc2, and saeR genes. nih.govasm.orgresearchgate.net
Escherichia coliExhibits antibacterial activity. Disrupts bacterial cell membranes.
Antifungal Candida albicansMIC of 2-16 μg/mL. medchemexpress.com Inhibits hyphae formation. nih.govmedchemexpress.com Synergistic with fluconazole. nih.govInterferes with fungal cell wall synthesis and function. Targets and inhibits Fructose-1,6-bisphosphate aldolase (Fba1p). nih.gov
Modulation of Virulence Staphylococcus aureusSuppresses production of staphyloxanthin, lipase, and α-hemolysin. nih.govasm.orgnih.govRepresses expression of quorum-sensing and virulence regulator genes. nih.govasm.org
Serratia marcescensInhibits production of prodigiosin and protease. nih.govInhibits quorum sensing-dependent virulence. nih.gov
Modulation of Inflammation Mammalian SystemsReduces arachidonic acid concentration in tissues. thegoodscentscompany.comnih.gov Suppresses type I interferon and ISG production. nih.govInhibits arachidonic acid metabolism. ocl-journal.org Inhibits phosphorylation of TBK1 and IRF3. nih.gov

Advanced Analytical Methodologies for Petroselaidic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating petroselaidic acid from complex lipid mixtures and accurately measuring its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (e.g., FAMEs)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including petroselaidic acid. A critical step in this analysis is the derivatization of the fatty acids into more volatile forms, most commonly fatty acid methyl esters (FAMEs). nih.gov This process, known as transesterification, is often achieved using reagents like boron trifluoride (BF₃) in methanol. nih.govresearchgate.net

The resulting FAMEs are then separated on a GC column, often a long, highly polar capillary column such as a CP Sil-88, which can resolve many geometric and positional isomers. psu.eduportlandpress.com The separated compounds are subsequently ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in their identification. nih.govresearchgate.net The use of accurate mass GC-quadrupole time-of-flight (GC-QTOF) mass spectrometry further enhances the identification and quantification of FAMEs based on their retention times and precise mass data. nih.govsemanticscholar.org

Table 1: GC-MS Parameters for FAMEs Analysis

ParameterTypical Conditions
Derivatization Reagent 1% Boron trifluoride (BF₃) in methanol
GC Column CP Sil-88 (100 m length, 250 µm film thickness) or similar high-polarity column
Carrier Gas Helium
Oven Temperature Program Initial temperature of 155°C, ramped to 170°C at 0.5°C/min, then to 210°C at 5°C/min, and held for 40 mins
Injector and Detector Temp. 250°C
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (e.g., Quadrupole, Time-of-Flight)

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography (HPLC) offers a viable alternative to GC, particularly for the analysis of fatty acids that may be prone to degradation or isomerization at the high temperatures used in GC. jafs.com.pl For detection by UV, fatty acids, which lack a strong chromophore, must be derivatized with a UV-absorbing label. jafs.com.plresearchgate.net A common derivatizing agent is 2,4'-dibromoacetophenone (B128361). jafs.com.plresearchgate.net

The separation of the derivatized fatty acids is typically achieved on reversed-phase C18 columns using a gradient elution program with solvents like acetonitrile (B52724) and water. jafs.com.plresearchgate.net The eluting compounds are then detected by a UV detector at a specific wavelength, for instance, 256 nm for 2,4'-dibromoacetophenone derivatives. researchgate.net This method allows for the simultaneous analysis of various saturated and unsaturated fatty acid isomers. researchgate.net Silver ion HPLC (Ag-HPLC) is another powerful technique where a cation exchange column is converted to the silver ion form, enabling the baseline resolution of positional isomers like oleic, petroselinic, and cis-vaccenic acids after derivatization. nih.gov

Table 2: HPLC Conditions for Derivatized Petroselaidic Acid

ParameterTypical Conditions
Derivatization Reagent 2,4'-dibromoacetophenone
HPLC Column Reversed-phase C18 (e.g., two 250 mm columns in series) or Silver Ion Column
Mobile Phase Gradient of acetonitrile and water
Detection UV at 256 nm or 280 nm (for p-methoxyphenacyl derivatives)
Column Temperature 37°C

Argentation Thin-Layer Chromatography for Isomer Separation

Argentation thin-layer chromatography (Ag-TLC) is a specialized technique used for the separation of unsaturated fatty acid isomers based on the number, geometry (cis/trans), and position of their double bonds. psu.edu The silica (B1680970) gel on the TLC plate is impregnated with silver nitrate. psu.eduresearchgate.net The silver ions form weak polar complexes with the double bonds of the fatty acids, and the strength of this interaction differs between cis and trans isomers, allowing for their separation. psu.edu Trans isomers, like petroselaidic acid, form less stable complexes with silver ions compared to their cis counterparts. psu.edu

This technique is often used as a pre-fractionation step before GC analysis. psu.edudss.go.th The combination of Ag-TLC and high-resolution GC on a polar capillary column can lead to the individual separation and quantification of numerous trans-18:1 isomers. psu.edu For instance, FAMEs are loaded onto the Ag-TLC plate, and after development, the bands corresponding to the trans monoenoic FAMEs are scraped, extracted, and then analyzed by GC. dss.go.th

Spectroscopic Approaches for Structural Elucidation and Isomer Differentiation

Spectroscopic methods provide detailed information about the molecular structure of petroselaidic acid, including the precise location and configuration of its double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Quantitative 2H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fatty acids. koreascience.kr While ¹H and ¹³C NMR can provide general structural information, quantitative deuterium (B1214612) (²H) NMR spectroscopy at natural abundance offers unique insights into the isotopic distribution within the molecule, which can be related to its biosynthetic pathway. researchgate.netresearchgate.netnih.gov

Quantitative ²H NMR has been used to study the non-statistical distribution of deuterium in fatty acids, revealing information about isotopic discrimination during chain elongation and desaturation. researchgate.net For petroselaidic acid, which is biosynthesized from palmitoyl-ACP, this technique can help understand the enzymatic steps involved. researchgate.net The use of modern NMR spectrometers and techniques like natural abundance deuterium 2D NMR (NAD 2D NMR) in chiral liquid crystals can overcome limitations in analyzing large and prochiral molecules like fatty acids, allowing for the complete isotopic analysis of C18 unsaturated fatty acids. acs.org

Mass Spectrometry (MS) for Double Bond Position Analysis

Determining the exact position of the double bond in petroselaidic acid is crucial for its definitive identification. Mass spectrometry, particularly when coupled with specific chemical reactions or ionization techniques, is a key method for this purpose. biorxiv.orgresearchgate.net

One approach involves derivatizing the fatty acid methyl ester with dimethyl disulfide, which forms adducts across the double bond. pnas.org The subsequent fragmentation of this adduct in the mass spectrometer yields diagnostic ions that reveal the original position of the double bond. pnas.org Another method utilizes liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI). In the presence of acetonitrile in the mobile phase, reactive species are formed in the APCI source that add to the double bond, and the subsequent fragmentation of these adducts allows for the unambiguous localization of the double bond. researchgate.net Furthermore, techniques like acetonitrile covalent adduct chemical ionization tandem mass spectrometry have been successfully used to determine the double bond positions in various fatty acid methyl esters, even those present as minor components in complex mixtures. nih.gov Ozone-induced dissociation (OzID) coupled with LC-MS is another emerging technique that allows for the de novo identification of fatty acid double bond isomers.

Isotopic Labeling Strategies for Metabolic Flux Analysis (e.g., 13C-labeled tracing)

Isotopic labeling is a powerful methodology for elucidating the metabolic fate of petroselaidic acid in biological systems. Metabolic flux analysis (MFA) utilizes stable isotope tracers, such as carbon-13 (¹³C), to track the movement of atoms through metabolic pathways. nih.gov This approach provides quantitative insights into the rates of intracellular reactions, which are not directly measurable. nih.gov

In the context of petroselaidic acid research, ¹³C-labeled tracing can resolve uncertainties regarding its metabolic flux. By introducing ¹³C-labeled petroselaidic acid to cells or organisms, researchers can monitor its incorporation into various lipid pools, such as triacylglycerols (TAGs) and phospholipids (B1166683). The distribution of the ¹³C label within these molecules, analyzed typically by mass spectrometry (MS), reveals the preferred metabolic routes. For instance, comparing the labeling patterns with those of its cis-isomer, oleic acid, can help determine if there is preferential metabolic routing.

The general principle of ¹³C-MFA involves introducing a substrate with a known ¹³C labeling pattern and measuring the resulting patterns in downstream metabolites. nih.gov At an isotopic and metabolic steady state, the labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of the substrates that produce it. nih.gov This allows for the calculation of relative fluxes through converging metabolic pathways.

While studies specifically detailing ¹³C-MFA of petroselaidic acid are specific, the methodology is well-established for other fatty acids. For example, isotopic labeling with ¹⁴C-acetate and ¹⁴C-glycerol has been instrumental in understanding the flux of fatty acids through phosphatidylcholine (PC) for TAG synthesis in plants. frontiersin.orgnih.gov These studies have shown that newly synthesized fatty acids are rapidly incorporated into PC before accumulating in TAGs. frontiersin.orgnih.gov Similar experimental designs using ¹³C-labeled petroselaidic acid can be employed to track its esterification, desaturation, and elongation processes.

A hypothetical experimental design for tracing petroselaidic acid metabolism is outlined in the table below.

Table 1: Illustrative Experimental Design for ¹³C-Petroselaidic Acid Tracing

This strategy allows researchers to distinguish between the incorporation of exogenous petroselaidic acid and its de novo synthesis, providing a detailed map of its metabolic journey.

Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of petroselaidic acid from complex biological matrices, such as plasma, tissues, or cells, is critically dependent on robust sample preparation. nih.gov The primary goals of sample preparation are to efficiently extract lipids, remove interfering non-lipid components, and prepare the analyte for instrumental analysis, often by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govlipidmaps.org

Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. Because fatty acids exist in both free and esterified forms within a complex lipid environment, the choice of extraction method is crucial. lipidmaps.org

Solvent Extraction: The most common methods utilize a mixture of polar and nonpolar solvents to disrupt lipid-protein complexes and solubilize a broad range of lipids. researchgate.net

Folch Method: This technique uses a chloroform:methanol (2:1, v/v) mixture. A subsequent wash with a salt solution removes non-lipid contaminants. researchgate.net

Bligh and Dyer Method: A modification of the Folch method, it uses a chloroform:methanol:water ratio and is suitable for samples with high water content. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE can be used to isolate specific lipid classes or to separate free fatty acids from esterified lipids using cartridges with different sorbents, such as aminopropyl-silica. lipidmaps.org

For analysis of total petroselaidic acid content, a saponification (alkaline hydrolysis) step is performed after the initial lipid extraction. lipidmaps.orgnih.gov This process cleaves the ester bonds, liberating all fatty acids into their free form for subsequent analysis. lipidmaps.org

Table 2: Comparison of Common Lipid Extraction Techniques

Derivatization for Analysis

Free fatty acids are often derivatized prior to analysis to improve their chromatographic properties and detection sensitivity. nih.govrestek.com

For GC-MS Analysis: Derivatization is necessary to increase the volatility of fatty acids. restek.com

Esterification: The most common method is the conversion to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol. nih.govrestek.com Alternatively, other alkyl esters (e.g., butyl esters) can be prepared, which may offer better chromatographic resolution for certain isomers. aocs.orgresearchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. restek.com

For LC-MS Analysis: While direct analysis is possible, derivatization can enhance ionization efficiency. nih.gov Reagents like 2,4'-dibromoacetophenone can be used to add a readily ionizable tag to the fatty acid. jafs.com.pl

The choice of derivatization agent depends on the analytical platform and the specific research question. For instance, certain derivatives can aid in determining the position of the double bond in unsaturated fatty acids during MS fragmentation. jsbms.jp

Table 3: Derivatization Strategies for Petroselaidic Acid Analysis

Internal standards, often deuterated analogues of fatty acids, are typically added at the beginning of the sample preparation process to account for analyte loss during extraction and derivatization, ensuring accurate quantification. nih.gov

Structural Modifications and Biosynthetic Derivatives of Petroselaidic Acid

Naturally Occurring Petroselaidic Acid Conjugates and Esters

In nature, petroselaidic acid is primarily found as a constituent of more complex lipids rather than as a free fatty acid. Its most common conjugated forms are esters, particularly triglycerides.

Triglycerides: Like most fatty acids, petroselaidic acid is incorporated into triglycerides, which are the main components of animal fats and vegetable oils. wikipedia.orgwikipedia.org It has been identified in the milk fat of cows, goats, and ewes, as well as in human breast milk, where it is esterified to a glycerol (B35011) backbone. caymanchem.com These triglycerides can contain one, two, or three petroselaidic acid moieties, along with other fatty acids.

Other Esters: While triglycerides are the most prevalent form, other natural esters such as those found in phospholipids (B1166683) and wax esters also exist. wikipedia.org Research has also explored the synthesis and properties of various petroselaidic acid esters, such as petroselaidic acid ethyl ester, which can be formed through lipase-mediated reactions. vulcanchem.com

The specific esterified form of petroselaidic acid influences its physical properties and how it is metabolized.

Biosynthetic Conversion to Other Fatty Acid Derivatives (e.g., Sophorolipids, Adipic Acid Precursors)

The unique structure of petroselaidic acid makes it a valuable precursor for the synthesis of other industrially significant molecules, including biosurfactants and polymer monomers.

Sophorolipids: Petroselaidic acid can be utilized in the microbial fermentation process to produce sophorolipids, a class of biodegradable surfactants. The yeast Starmerella bombicola can incorporate this fatty acid to create novel sophorolipid (B1247395) structures. vulcanchem.comnih.gov For instance, using petroselaidic acid ethyl ester as a substrate in fermentations with an engineered S. bombicola strain has resulted in sophorolipid lactone yields of 40 g/L. vulcanchem.com These petroselaidic acid-based sophorolipids exhibit different properties compared to those derived from oleic acid, highlighting how the fatty acid structure influences the final product's characteristics. nih.govresearchgate.net

Adipic Acid Precursors: Petroselaidic acid is a potential feedstock for the production of adipic acid, a key monomer used in the synthesis of nylon 66. pnas.orgmdpi.com The conversion is achieved through oxidative cleavage of the double bond at the C6 position. This process breaks the 18-carbon chain of petroselaidic acid into two smaller molecules: adipic acid (a 6-carbon dicarboxylic acid) and lauric acid (a 12-carbon fatty acid). nih.govmdpi.com This application positions petroselaidic acid as a potential component in the development of more sustainable materials.

Characterization of Oxygenated and Reduced Derivatives

The double bond in petroselaidic acid is a reactive site for both oxidation and reduction reactions, yielding saturated and functionalized derivatives.

Oxygenated Derivatives: Oxidation of petroselaidic acid, often using agents like permanganate (B83412) or per-acids, targets the trans double bond. This can result in the formation of epoxides or dihydroxy derivatives. Oxidation of petroselaidic acid with a per-acid yields a 6,7-dihydroxy stearic acid with a melting point of 122°C. This is distinct from the product derived from its cis-isomer, petroselinic acid, which results in a dihydroxy acid with a lower melting point (115-117°C).

Table 1: Comparison of Dihydroxy Acid Derivatives from Oxidation
Starting Fatty AcidIsomer ConfigurationResulting DerivativeMelting Point (°C)
Petroselaidic Acidtrans (E)6,7-dihydroxy stearic acid122
Petroselinic Acidcis (Z)6,7-dihydroxy stearic acid115-117

Reduced Derivatives: The reduction of petroselaidic acid involves the saturation of its double bond. This is typically achieved through catalytic hydrogenation, where hydrogen gas is added across the double bond in the presence of a metal catalyst like palladium. This reaction converts petroselaidic acid into stearic acid, an 18-carbon saturated fatty acid.

Biological Implications of Petroselaidic Acid Structural Analogues

The biological effects of petroselaidic acid can be better understood by comparing it with its structural analogues. These are molecules with the same number of carbon atoms and double bonds but differ in the position or geometry (cis/trans) of the double bond.

Key structural analogues include:

Petroselinic Acid: The cis-isomer of petroselaidic acid, with a cis double bond at the C6 position.

Elaidic Acid: A trans-isomer with the double bond at the C9 position.

Oleic Acid: A cis-isomer with the double bond at the C9 position.

Trans-Vaccenic Acid: A trans-isomer with the double bond at the C11 position.

The differences in structure lead to varied biological implications:

Metabolic Effects: In liver cells, petroselaidic acid has been shown to increase the content of triacylglycerols and cholesterol esters by upregulating genes involved in their synthesis. caymanchem.com This effect differs from that of elaidic acid, which is more strongly linked to elevating LDL cholesterol, and trans-vaccenic acid, which can be converted to conjugated linoleic acid in humans.

Immune System Modulation: The cis-isomer, petroselinic acid, has been identified as an inhibitor of cytosolic nucleic acid sensors, which are involved in type I interferon autoimmune responses. vulcanchem.comnih.gov While direct studies on petroselaidic acid's effects on these specific pathways are limited, its structural similarity suggests it may also have immunological implications that warrant further investigation. vulcanchem.com

Antimicrobial and Biofilm Inhibition: While many C18 unsaturated fatty acids show some antimicrobial activity, the specific isomer matters. Petroselinic acid has been shown to inhibit biofilm formation and virulence factor production in Staphylococcus aureus. medchemexpress.com The bactericidal action of analogues is sometimes attributed to a surfactant-like effect that increases cell membrane fluidity. d-nb.info

Table 2: Structural Analogues of Petroselaidic Acid and Key Distinctions
Compound NameDouble Bond PositionConfigurationKey Biological Distinction/Implication
Petroselaidic Acid Δ6transIncreases triacylglycerol and cholesterol ester content in vitro.
Petroselinic AcidΔ6cisCan inhibit type I interferon signaling pathways. nih.gov
Elaidic AcidΔ9transAssociated with increased LDL cholesterol.
Oleic AcidΔ9cisMost common monounsaturated fatty acid in the human diet. wikipedia.org
Trans-Vaccenic AcidΔ11transCan be converted to conjugated linoleic acid (CLA) in humans.

Comparative Biochemical and Lipidomic Studies

Comparative Analysis with Positional and Geometric Isomers

Petroselaidic acid, with the systematic name (6E)-octadecenoic acid, is a trans-monounsaturated fatty acid. Its structure, particularly the position and configuration of the double bond, leads to distinct physicochemical and biological properties when compared to its isomers. These isomers include oleic acid, elaidic acid, petroselinic acid, and vaccenic acid.

Physical Properties:

A key differentiator among these isomers is their melting point. The trans configuration of petroselaidic acid allows for more efficient molecular packing compared to its cis isomer, petroselinic acid. This results in a significantly higher melting point for petroselaidic acid (54°C) compared to petroselinic acid (30°C) and oleic acid (14°C). vulcanchem.commdpi.comnih.gov This property is a direct consequence of the straighter chain structure of trans fatty acids, which allows for stronger intermolecular forces.

Chromatographic Separation:

The subtle structural differences between these C18:1 isomers allow for their separation and quantification using chromatographic techniques. In one study using ultra-high-performance liquid chromatography (UHPLC), the retention times for the underivatized fatty acids were determined as follows: cis-vaccenic acid (4.19 min), oleic acid (4.34 min), trans-vaccenic acid (4.60 min), petroselinic acid (4.62 min), elaidic acid (4.71 min), and petroselaidic acid (4.91 min). molnar-institute.com Derivatization of these fatty acids into dihydroxystearic acids altered their elution order but still permitted their separation, highlighting the capability of modern analytical methods to distinguish between these closely related molecules. molnar-institute.com

Biochemical Reactivity:

The position of the double bond influences the fatty acid's metabolic fate. For instance, studies on the β-oxidation of the coenzyme A esters of vaccenic, elaidic, and petroselaidic acids by rat heart mitochondria have been conducted to understand their differential metabolism. medchemexpress.com In HepG2 cells, petroselaidic acid at a concentration of 100 μM was found to increase the cellular content of triacylglycerols and cholesterol esters. caymanchem.com It also upregulated the transcription of genes involved in both fatty acid and cholesterol synthesis. caymanchem.com

In contrast, dietary petroselinic acid has been shown to reduce the concentration of arachidonic acid in the tissue lipids of rats. caymanchem.com This suggests a potential interference with the metabolic pathways of polyunsaturated fatty acids. caymanchem.com

Interactive Data Table: Comparison of Petroselaidic Acid and its Isomers

PropertyPetroselaidic AcidOleic AcidElaidic AcidPetroselinic AcidVaccenic Acid
Systematic Name (6E)-octadecenoic acid(9Z)-octadecenoic acid(9E)-octadecenoic acid(6Z)-octadecenoic acid(11E)-octadecenoic acid
Double Bond C6, transC9, cisC9, transC6, cisC11, trans
Melting Point (°C) 54 vulcanchem.com14 mdpi.com44-4530 nih.gov39
Molecular Formula C₁₈H₃₄O₂ C₁₈H₃₄O₂ lipidmaps.orgC₁₈H₃₄O₂ lipidmaps.orgC₁₈H₃₄O₂ lipidmaps.orgC₁₈H₃₄O₂
Molecular Weight ( g/mol ) 282.47 282.47282.47282.47282.47
Natural Occurrence Ruminant milk fat, some plants caymanchem.comMost fats and oilsRuminant fats, partially hydrogenated oilsApiaceae and Araliaceae families nih.govRuminant fats, dairy products

Lipidomic Profiling of Petroselaidic Acid Containing Biological Samples

Lipidomic analysis, a comprehensive study of lipids in a biological system, is crucial for identifying and quantifying fatty acids like petroselaidic acid in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, often requiring derivatization of fatty acids to enhance their volatility and detection.

Petroselaidic acid is naturally found in the milk fat of cows, goats, and ewes, as well as in human breast milk. caymanchem.com Its presence in these biological samples is often alongside a variety of other fatty acid isomers. For example, a comparative study of cow, goat, and ewe milk fats utilized low-temperature high-resolution capillary gas-liquid chromatography to identify and quantify individual isomeric 18:1 acids, including petroselaidic acid. caymanchem.com

In a study analyzing the fatty acid profile of infant formulas, petroselaidic acid was detected, with its concentration varying between different formula types. mdpi.com This highlights the importance of detailed lipidomic profiling to assess the nutritional composition of food products.

Lipidomic studies have also been employed to investigate the association between plasma fatty acid profiles and the development of type 2 diabetes. In the CORDIOPREV study, the plasma fatty acid profile, including petroselinic acid (the cis-isomer of petroselaidic acid), was analyzed. nih.gov While a direct link for petroselaidic acid was not specified, the study underscores the potential of detailed fatty acid analysis in understanding metabolic diseases.

The analytical methodology for lipidomic profiling is critical. For comprehensive analysis of fatty acids in biological materials, a method involving pentafluorobenzyl bromide derivatization followed by negative chemical ionization GC-MS provides high sensitivity and allows for the separation of many positional isomers. nih.gov However, complete resolution of all isomers, such as oleic and petroselinic acid, can be challenging and may require more polar column stationary phases. nih.gov

Interactive Data Table: Occurrence of Petroselaidic Acid in Biological Samples

Biological SampleAnalytical Method(s)Key Findings
Cow, Goat, and Ewe Milk Fat Low-temperature high-resolution capillary gas-liquid chromatography caymanchem.comPetroselaidic acid is a naturally occurring trans fatty acid in ruminant milk. caymanchem.com
Human Breast Milk Not specified in provided contextPetroselaidic acid has been identified in human breast milk. caymanchem.com
Infant Formulas Gas Chromatography mdpi.comThe content of petroselaidic acid varied among different infant formulas analyzed. mdpi.com
Plasma (Human) Gas chromatography-mass spectrometry (GC-MS) nih.govPetroselinic acid (cis-isomer) was included in a fatty acid profile associated with type 2 diabetes development. nih.gov

Divergent Evolutionary Pathways of Unusual Fatty Acid Accumulation in Plants

The accumulation of unusual fatty acids, like the cis-isomer petroselinic acid, in certain plant families is a result of divergent evolution of fatty acid biosynthetic pathways. nih.gov Typically, the common fatty acids in plants are C16 and C18 saturated and unsaturated fatty acids. researchgate.net However, in some plant lineages, specialized enzymes have evolved to produce fatty acids with altered structures.

The biosynthesis of petroselinic acid in plants of the Apiaceae and Araliaceae families involves a variant Δ4-palmitoyl-ACP desaturase. nih.gov This enzyme introduces a double bond at the Δ4 position of a 16-carbon fatty acid attached to an acyl carrier protein (ACP). This is followed by the action of a co-evolved β-ketoacyl-ACP synthase I and an acyl-ACP thioesterase, which together facilitate the production and high accumulation of petroselinic acid, reaching up to 85% of the total fatty acids in the seeds of these plants. nih.gov

Interestingly, a distinct evolutionary pathway for high petroselinic acid accumulation has been discovered in several Thunbergia species. nih.govpnas.org In these plants, petroselinic acid can accumulate to over 90% of the total seed fatty acids. nih.govpnas.org The key enzyme in this pathway is a Δ6-stearoyl-ACP (18:0-ACP) desaturase, which is closely related to a Δ6-palmitoyl-ACP desaturase found in Thunbergia alata that produces sapienic acid (16:1Δ6). nih.govosti.gov This indicates that gene duplication and subsequent functional divergence of desaturase enzymes have played a crucial role in the evolution of these unusual fatty acid profiles.

The evolution of these specialized biosynthetic pathways often involves not just the modification of a single enzyme, but the coordinated evolution of multiple enzymes to efficiently channel metabolic flux towards the novel fatty acid and its incorporation into storage lipids like triacylglycerols (TAGs). nih.govfrontiersin.org The expression of these specialized enzymes is often confined to specific tissues, such as the developing seed endosperm, and is tightly regulated. mdpi.com

While the biosynthesis of the cis-isomer, petroselinic acid, is well-studied, the precise enzymatic mechanisms for the formation of petroselaidic acid in plants are less characterized. vulcanchem.com It is known to occur in some plant species, such as Althaea officinalis (marshmallow) and Carum carvi (caraway), likely through desaturation and isomerization pathways. vulcanchem.com

Research Models and Experimental Methodologies for Studying Petroselaidic Acid

In Vitro Cellular Models (e.g., HepG2 Cells, Primary Hepatocytes, Cell Lysates)

In vitro cellular models are fundamental tools for dissecting the molecular effects of fatty acids like petroselaidic acid on cellular metabolism. The human hepatoma cell line, HepG2, is a widely used model because it is highly differentiated and exhibits many genotypic features of normal liver cells. semanticscholar.org However, HepG2 cells have limitations, notably lower metabolic capacities compared to primary human hepatocytes (PHHs), which are considered the "gold standard" for in vitro liver studies due to their physiological relevance. researchgate.net

Research using HepG2 cells has provided specific insights into the effects of petroselaidic acid. Studies have shown that treating HepG2 cells with 100 μM petroselaidic acid leads to an increase in the cellular content of triacylglycerols and cholesterol esters. caymanchem.com This is accompanied by the upregulation of genes involved in fatty acid and cholesterol synthesis. caymanchem.com For instance, the transcription of key lipogenic and cholesterogenic genes is enhanced, including:

Fatty Acid Synthesis: Sterol Regulatory Element Binding Protein-1c (SREBP-1c), Acetyl-CoA Carboxylase Alpha (ACACA), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1). caymanchem.com

Cholesterol Synthesis: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), 3-hydroxy-3-methylglutaryl-CoA synthase-1 (HMGCS1), Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), and SREBP-2. caymanchem.com

While valuable, findings from HepG2 cells often require validation in PHHs to confirm their relevance to human physiology, as there can be significant differences in their responses to metabolic stimuli like fatty acids. researchgate.netnih.gov Cell lysates derived from these models are also crucial for subsequent analysis of protein levels and enzyme activity.

Model SystemDescriptionKey Findings/Application for Petroselaidic AcidReferenceHepG2 CellsHuman hepatocellular carcinoma cell line; widely used for studying liver metabolism and toxicity.Increases triacylglycerol and cholesterol esters; upregulates SREBP-1c, FASN, HMGCR, and other lipogenic genes.caymanchem.comPrimary Human Hepatocytes (PHHs)The "gold standard" for in vitro liver studies, isolated directly from human liver tissue.Used to validate findings from cell lines due to higher physiological relevance and metabolic capacity.researchgate.netCell LysatesPreparation derived from the breakdown of cells; used for biochemical analysis.Enables quantification of specific proteins (via Western Blotting) and enzyme activities affected by petroselaidic acid.

Ex Vivo Tissue and Organ Culture Systems (e.g., Porcine Skin Models)

Ex vivo models, which use tissue studied outside the body in a controlled environment, serve as an intermediate step between in vitro cell cultures and in vivo animal studies. For dermatological research, ex vivo human and porcine skin models are particularly valuable. nih.govmdpi.com Porcine skin is often used due to its physiological and anatomical similarities to human skin. researchgate.net These models maintain the complex, three-dimensional structure of the skin, including the stratum corneum, epidermis, and dermis, allowing for more realistic penetration and metabolism studies. researchgate.netflyingspark.com

While direct studies on petroselaidic acid using these models were not prominent in the reviewed literature, research on its cis-isomer, petroselinic acid, highlights the utility of this system. For example, ex vivo porcine skin models have been used to assess the antibiofilm properties of petroselinic acid against pathogens like Staphylococcus aureus. biorxiv.org Such models allow for the evaluation of how a fatty acid interacts with the skin barrier and resident microbes. researchgate.net Methodologies include applying the compound to the skin surface and subsequently analyzing its distribution using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) or assessing its effect on skin barrier integrity by measuring transepidermal water loss (TEWL). mdpi.comresearchgate.net These established systems provide a robust framework for future investigations into the topical effects and percutaneous absorption of petroselaidic acid.

Genetically Engineered Plant and Microbial Systems for Metabolic Engineering

Metabolic engineering in plants and microbes offers a powerful strategy for producing valuable or unusual fatty acids that are not naturally abundant. butler.eduresearchgate.net This approach involves introducing or modifying genes within an organism's biosynthetic pathways to create novel products. researchgate.netaocs.org While the production of petroselaidic acid itself is not a common target, extensive research into producing its cis-isomer, petroselinic acid, in oilseed crops provides a clear blueprint for such endeavors. thegoodscentscompany.com

Scientists have successfully engineered plants like Camelina sativa to produce high levels of petroselinic acid. frontiersin.org This was achieved by introducing genes from plants that naturally produce this fatty acid, such as Thunbergia laurifolia. frontiersin.orgnih.gov Key genetic modifications included:

Introduction of a specific desaturase: A Δ6-stearoyl-acyl carrier protein (18:0-ACP) desaturase from T. laurifolia was expressed to introduce the double bond at the correct position. frontiersin.orgnih.gov

Co-expression of a thioesterase: To increase the yield, a fatty acyl-ACP thioesterase (FatA) was co-expressed to efficiently cleave the newly synthesized petroselinic acid from its ACP carrier, a crucial step for its incorporation into triacylglycerols (TAGs). frontiersin.org

These genetic manipulations demonstrate that with the right combination of enzymes, the fatty acid profile of a crop can be significantly altered. nih.govplos.org Similar strategies could be adapted to produce petroselaidic acid or other trans fatty acids by identifying and utilizing the appropriate isomer-specific enzymes within a suitable plant or microbial host like the oleaginous yeast Yarrowia lipolytica. biorxiv.org

GeneFunctionEngineered EffectSource Organism (Example)ReferenceΔ6-18:0-ACP DesaturaseInserts a double bond at the Δ6 position of stearoyl-ACP.Initiates the synthesis of petroselinic acid from a common precursor.Thunbergia laurifoliafrontiersin.orgnih.govFatA ThioesteraseCleaves the fatty acid from the acyl carrier protein (ACP).Increases the release of petroselinic acid, boosting its overall accumulation in seed oil.Thunbergia laurifolia, Arabidopsisfrontiersin.orgFAE1 (Fatty Acid Elongase 1)Elongates C18 fatty acids to very-long-chain fatty acids.Suppression (via RNAi) prevents the elongation of petroselinic acid, increasing its final concentration.Camelina sativafrontiersin.org

Application of RNA-Seq and CRISPR-Cas9 Screens in Pathway Elucidation

Modern genomic tools like RNA sequencing (RNA-Seq) and CRISPR-Cas9 screens have revolutionized the study of metabolic pathways. RNA-Seq provides a comprehensive snapshot of all the genes being expressed in a sample at a given time, allowing researchers to identify entire pathways that are activated or suppressed in response to a stimulus, such as treatment with petroselaidic acid. frontiersin.orgcsic.esnih.gov This technique can reveal novel genes and regulatory networks involved in fatty acid metabolism. frontiersin.orgresearchgate.net

CRISPR-Cas9 is a powerful gene-editing tool that allows for the precise knockout or modification of specific genes. lipotype.com When applied on a genome-wide scale, CRISPR screens can be used to identify which genes are essential for a particular biological process, such as fatty acid metabolism or transport. biorxiv.orgnih.gov For example, a CRISPR knockout screen in liver cancer cells identified 67 genes critical for tumorigenicity, with many being involved in fatty acid metabolism. nih.gov

The combination of these technologies is particularly potent. Researchers can use CRISPR to systematically knock out genes and then use RNA-Seq to analyze the downstream effects on the transcriptome. csic.es This approach can elucidate the function of previously uncharacterized genes and map complex metabolic networks. lipotype.comresearchgate.net For petroselaidic acid, these methods could be used to:

Identify the specific desaturases, elongases, and acyltransferases responsible for its synthesis and incorporation into complex lipids.

Uncover transcription factors that regulate its metabolism.

Screen for genes that, when knocked out, alter cellular sensitivity or response to petroselaidic acid.

Quantitative RT-qPCR and Western Blotting for Gene and Protein Expression Analysis

To validate the findings from broader screening methods like RNA-Seq and to quantify changes in specific targets, researchers rely on quantitative reverse transcription PCR (qRT-qPCR) and Western blotting. These techniques are essential for confirming the role of specific genes and proteins in response to petroselaidic acid.

Quantitative RT-qPCR measures the abundance of specific messenger RNA (mRNA) transcripts. researchgate.netresearchgate.net It is a highly sensitive and specific method used to confirm that the expression of a gene of interest is indeed altered. For example, after observing broad changes in lipogenic pathways with RNA-Seq, qRT-PCR would be used to precisely quantify the upregulation of key genes like SREBP-1c or FASN following petroselaidic acid treatment. caymanchem.comnih.gov Studies on the cis-isomer, petroselinic acid, have used qRT-qPCR to show its ability to repress the expression of virulence genes in bacteria. researchgate.net

Compound NameChemical FormulaContextPetroselaidic AcidC18H34O2The primary subject of the article; a trans-monounsaturated fatty acid.Petroselinic AcidC18H34O2The cis-isomer of petroselaidic acid; studied in ex vivo and metabolic engineering models.TriacylglycerolVariableA type of fat (lipid) whose cellular content is increased by petroselaidic acid.Cholesterol EsterVariableA type of lipid whose cellular content is increased by petroselaidic acid.Linoelaidic AcidC18H32O2A trans fatty acid mentioned in the context of Western blot analysis.Stearoyl-ACPC29H55N7O9P2SA precursor in the biosynthesis of petroselinic acid.

Future Directions and Emerging Avenues in Petroselaidic Acid Research

Advanced Systems Biology Approaches (Genomics, Metabolomics, Fluxomics)

Systems biology offers a holistic framework to understand the complex interplay of genes, proteins, and metabolites involved in petroselaidic acid production and function. The integration of "omics" disciplines is critical for building predictive models of its metabolic network. researchgate.net

Genomics and Transcriptomics: High-throughput sequencing has become instrumental in identifying the genetic basis of petroselaidic acid biosynthesis. Transcriptome analysis of developing coriander (Coriandrum sativum) fruits, which accumulate high levels of the cis-isomer petroselinic acid, has revealed candidate genes involved in its synthesis and storage. acs.orgnih.gov In one study, RNA sequencing at various developmental stages identified 93,323 non-redundant unigenes and 8,545 differentially expressed genes, providing a rich dataset for functional genomics. acs.orgnih.govresearchgate.net These analyses have successfully pinpointed key genes whose expression profiles correlate with the rapid accumulation of petroselinic acid, offering a molecular blueprint for engineering its production. acs.orgmdpi.com Future genomic studies will likely focus on identifying transcription factors and regulatory elements that control the expression of these biosynthetic genes, which remain largely uncharacterized. researchgate.net

Metabolomics and Fluxomics: Metabolomics provides a snapshot of the cellular phenotype, and its application is crucial for understanding the metabolic consequences of petroselaidic acid accumulation. researchgate.net Changes in petroselinic acid levels have been measured in sepsis progression studies, indicating its potential role in metabolic disorders. researchgate.net In plant and microbial systems, metabolomic profiling helps to identify bottlenecks in engineered pathways and unintended metabolic shifts. mdpi-res.com Fluxomics, particularly through techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA), can quantify the flow of carbon through the biosynthetic pathways leading to petroselaidic acid. science.gov While not yet extensively applied specifically to petroselaidic acid, these approaches are essential for optimizing yields in engineered hosts by providing a dynamic view of the metabolic network, bridging the gap between transcriptomics and the final metabolic output. science.govresearchgate.net

Table 1: Candidate Genes for Petroselinic Acid Biosynthesis Identified via Transcriptome Analysis in Coriandrum sativum. acs.orgresearchgate.net
GenePredicted FunctionSignificance in Biosynthesis
ACPD1/3Acyl-Acyl Carrier Protein Desaturase 1/3Catalyzes the initial desaturation step, a key rate-limiting reaction.
KAS I-1β-Ketoacyl-ACP Synthase I-1Responsible for the elongation of the fatty acid precursor.
FATB-1/3Acyl-ACP Thioesterase BHydrolyzes the final product from the ACP carrier, releasing the free fatty acid.
DGAT2Diacylglycerol Acyltransferase 2Incorporates the newly synthesized fatty acid into triacylglycerols for storage in oil bodies.

Exploration of Novel Biosynthetic Enzymes and Genetic Determinants

The discovery of novel enzymes and their genetic underpinnings is a cornerstone of advancing our understanding and utilization of petroselaidic acid. Research has uncovered distinct biosynthetic pathways in different plant families, highlighting the divergent evolution of this trait. pnas.orgnih.gov

In the Apiaceae family, such as coriander, petroselinic acid is synthesized via a unique pathway involving a Δ4 desaturase that acts on palmitoyl-ACP (16:0-ACP). mdpi.compnas.org This is followed by a specialized β-ketoacyl-ACP synthase (KAS) that elongates the resulting 16:1Δ4-ACP to 18:1Δ6-ACP (petroselinoyl-ACP). mdpi.com

More recently, a completely different pathway was discovered in several Thunbergia species, which can accumulate petroselinic acid to over 90% of their total seed fatty acids. pnas.orgnih.gov This pathway utilizes a novel Δ6-stearoyl-ACP (18:0-ACP) desaturase to directly produce petroselinoyl-ACP. pnas.orgosti.govnih.gov The identification and structural elucidation of this Thunbergia laurifolia desaturase have provided key insights into the functional divergence of fatty acid desaturases and offered new tools for biotechnology. pnas.orgnih.gov Future research will focus on discovering additional enzyme variants in other species and identifying the full suite of co-evolved enzymes, such as specific thioesterases and acyltransferases, that work in concert to achieve high levels of accumulation. mdpi.compnas.org

Table 2: Key Biosynthetic Enzymes for Petroselinic Acid Production. acs.orgmdpi.compnas.org
EnzymeGene FamilyPlant FamilySubstrateProductFunction
Δ4-Palmitoyl-ACP DesaturaseACPDApiaceae16:0-ACP16:1Δ4-ACPIntroduces double bond at Δ4 position of a C16 fatty acid.
β-Ketoacyl-ACP Synthase IKAS IApiaceae16:1Δ4-ACP18:1Δ6-ACPElongates the C16 precursor to a C18 fatty acid.
Δ6-Stearoyl-ACP DesaturaseACPDAcanthaceae (Thunbergia)18:0-ACP18:1Δ6-ACPIntroduces double bond at Δ6 position of a C18 fatty acid.
Acyl-ACP ThioesteraseFATBApiaceae, Acanthaceae18:1Δ6-ACPPetroselinic AcidTerminates fatty acid synthesis by releasing the acid from ACP.
Diacylglycerol AcyltransferaseDGATApiaceae, Acanthaceae18:1Δ6-CoA & DAGTAGEsterifies petroselinic acid to the glycerol (B35011) backbone for storage.

Elucidation of Comprehensive Signaling Networks Mediated by Petroselaidic Acid

Emerging evidence suggests that petroselaidic acid and its cis-isomer are not merely structural components of lipids but also active signaling molecules with potential therapeutic effects. A significant future direction is the comprehensive mapping of the signaling pathways they modulate.

Recent studies have shown that petroselinic acid can act as a potent inhibitor of the cytosolic-nucleic-acid-induced type I interferon (IFN) signaling pathway. mdpi.com It was found to suppress the phosphorylation and activation of key signaling proteins TBK1 and IRF3, which are critical for the production of interferons in response to viral or self-nucleic acids. mdpi.com This discovery positions petroselinic acid as a potential therapeutic agent for autoimmune diseases characterized by excessive interferon production. mdpi.com In contrast, petroselinic acid did not inhibit the TLR4 pathway, suggesting a specific mechanism of action. mdpi.com Other in vitro work has indicated that coriander seed oil, rich in petroselinic acid, can regulate the NF-κB and TRPA1 pathways, which are involved in inflammation and nociception (sensation of pain), respectively. foodandnutritionresearch.net

The trans-isomer, petroselaidic acid, has been shown to influence lipid metabolism in liver cells. In HepG2 cells, it increases the cellular content of triacylglycerols and cholesterol esters by upregulating the transcription of key genes in fatty acid and cholesterol synthesis, including SREBP-1c, FASN, and HMGCR. chemicalbook.com Elucidating how these fatty acids are sensed by cells and how they trigger these downstream effects is a major goal for future research.

Table 3: Known Signaling Targets and Pathways Modulated by Petroselinic Acid. mdpi.comfoodandnutritionresearch.net
IsomerTarget/PathwayObserved EffectPotential Implication
Petroselinic Acid (cis)TBK1/IRF3 PhosphorylationInhibitionSuppression of Type I Interferon production.
Petroselinic Acid (cis)NF-κB PathwayRegulationAnti-inflammatory effects.
Petroselinic Acid (cis)TRPA1 PathwayRegulationModulation of nociception/pain sensation.
Petroselaidic Acid (trans)SREBP-1c, FASN, HMGCRUpregulationIncreased synthesis of fatty acids and cholesterol. chemicalbook.com

Biotechnological Applications and Metabolic Engineering for Enhanced Accumulation in Diverse Hosts

The unique properties of petroselaidic acid make it a valuable target for the oleochemical industry, with applications in polymers, detergents, and cosmetics. nih.gov A major goal is to develop economically viable production platforms through metabolic engineering, transferring the biosynthetic machinery into high-yielding host organisms. researchgate.net

Early attempts to engineer petroselinic acid production in Arabidopsis by expressing the coriander Δ4-desaturase resulted in only low levels (≤2.5%) of the desired fatty acid. pnas.org However, the discovery of the more direct Δ6-desaturase pathway in Thunbergia has opened new avenues. pnas.orgnih.gov Expression of the T. laurifolia Δ6-desaturase in camelina seeds and bacteria has successfully demonstrated the production of petroselinic acid. pnas.orgosti.govnih.gov Further enhancements have been achieved by co-expressing other pathway genes, such as a specialized acyl-ACP thioesterase from T. laurifolia, which improves the accumulation of Δ6-unsaturated fatty acids. nih.gov

Beyond production in oilseeds, petroselinic acid serves as a novel substrate for biotechnological conversions. It has been successfully used in fermentations with the yeast Starmerella bombicola to produce new-to-nature sophorolipids, which are biodegradable surfactants. nih.govresearchgate.net The resulting petroselinic acid-based sophorolipids exhibited significantly lower critical micelle concentrations compared to their oleic acid-based counterparts, highlighting how the fatty acid's structure influences the properties of the final product. nih.gov Future work will focus on optimizing flux through the engineered pathways, overcoming metabolic bottlenecks, and exploring a wider range of microbial and plant hosts for sustainable production. researchgate.netaocs.org

Table 4: Summary of Metabolic Engineering Efforts for Petroselinic Acid Production. pnas.orgnih.gov
Host OrganismEngineered GenesSource OrganismKey Finding
Arabidopsis thalianaΔ4-16:0-ACP DesaturaseCoriandrum sativumLow accumulation (≤2.5%) of petroselinic acid and its precursor. pnas.org
Camelina sativaΔ6-18:0-ACP Desaturase (TlΔ6Des)Thunbergia laurifoliaSuccessful production of petroselinic acid, demonstrating a viable alternative pathway. nih.gov
Camelina sativaTlΔ6Des + T. laurifolia FatAThunbergia laurifoliaCo-expression of a thioesterase enhanced the accumulation of Δ6-monounsaturated fatty acids. nih.gov
BacteriaΔ6-18:0-ACP DesaturaseThunbergia laurifoliaDemonstrated utility of the enzyme for producing unusual fatty acids in microbial hosts. pnas.orgnih.gov

Q & A

Q. How can Petroselaidic acid be reliably identified and quantified in complex biological matrices?

Petroselaidic acid (C18:1n12t) is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) with derivatization to enhance volatility. Methyl ester derivatives are prepared via transesterification (e.g., using BF₃-methanol), followed by separation on polar capillary columns (e.g., DB-23 or CP-Sil 88) to resolve positional and geometric isomers. Internal standards like methyl nonanoate (C9:0) are used for normalization . Quantification requires calibration curves validated against certified reference materials (e.g., trans-6-octadecenoic acid methyl ester) .

Q. What analytical techniques differentiate Petroselaidic acid from its cis isomer, Petroselinic acid?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) distinguishes the trans (Petroselaidic) and cis (Petroselinic) isomers by analyzing coupling constants and chemical shifts of the double-bond protons (δ 5.3–5.4 ppm). For routine analysis, GC-MS with optimized temperature gradients separates the isomers based on retention times, as Petroselaidic acid elutes earlier due to its lower polarity .

Q. What are the best practices for isolating Petroselaidic acid from natural sources?

Liquid-liquid extraction (e.g., Folch method using chloroform:methanol) followed by solid-phase extraction (SPE) on silica or C18 columns effectively isolates Petroselaidic acid from plant or animal tissues. Subsequent purification via silver-ion chromatography exploits the trans isomer’s weaker interaction with silver ions compared to cis isomers . Purity (>95%) is confirmed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can researchers design experiments to assess Petroselaidic acid’s binding affinity to metabolic enzymes?

Use in silico molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like α-glucosidase (HG) or dipeptidyl peptidase-IV (DPP-IV). Validate predictions via in vitro assays: measure inhibition constants (IC₅₀) using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for HG) and compare with controls (e.g., acarbose). Surface plasmon resonance (SPR) provides kinetic data (KD, kon/koff) for high-affinity binding .

Q. What mechanisms underlie Petroselaidic acid’s modulation of lipid metabolism in hepatic cells?

Treat HepG2 cells with Petroselaidic acid (50–200 µM) and analyze lipid accumulation via Oil Red O staining. Transcriptomic profiling (RNA-seq) identifies upregulated genes (e.g., SREBP-1c, FASN, SCD1) linked to fatty acid synthesis. Validate using qPCR and Western blotting for protein expression. Mechanistic studies employ siRNA knockdown of SREBP-1c to confirm its role in Petroselaidic acid-induced lipogenesis .

Q. How can contradictory data on Petroselaidic acid’s metabolic effects be resolved?

Discrepancies in lipid synthesis gene activation may arise from cell-type specificity or dose-dependent responses. Address this by:

  • Conducting dose-response curves (10–500 µM) across multiple cell lines (e.g., HepG2, primary hepatocytes).
  • Integrating metabolomics (LC-MS) and lipidomics to map flux through pathways like β-oxidation versus lipogenesis.
  • Applying systems biology models to reconcile in vitro findings with in vivo animal studies .

Q. What experimental strategies evaluate Petroselaidic acid’s stability in food matrices under UV irradiation?

Simulate UV exposure (e.g., 3500 µW/cm²) on oil samples spiked with Petroselaidic acid. Monitor degradation via GC-MS, tracking peaks for trans-fatty acid isomers and oxidation byproducts (e.g., hydroperoxides). Compare stability with oleic and elaidic acids under identical conditions. Use accelerated stability models (Arrhenius equation) to predict shelf-life .

Methodological Challenges

Q. How can Petroselaidic acid’s role in adulterated oils be detected amid complex fatty acid profiles?

Combine GC-MS with multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish Petroselaidic acid from co-eluting fatty acids. Include odd-chain fatty acids (e.g., C15:0, C21:0) as markers for animal fat adulteration. Validate with authentic standards and inter-laboratory reproducibility testing .

Q. What in vitro models best study Petroselaidic acid’s metabolic stability?

Use liver microsomes or S9 fractions to assess Phase I/II metabolism. Incubate Petroselaidic acid (10 µM) with NADPH cofactors, and quantify parent compound and metabolites via LC-MS/MS. Compare intrinsic clearance rates with structurally similar fatty acids (e.g., elaidic acid) to infer structure-activity relationships .

Data Reporting Standards

  • Structural Characterization : Report IUPAC name (trans-6-octadecenoic acid), CAS (593-40-8), and LMFA identifier (LMFA01030067) for database alignment .
  • Quantitative Analysis : Adhere to ISO 17025 guidelines for method validation, including LOD/LOQ, precision (RSD <5%), and recovery (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Octadecenoic acid
Reactant of Route 2
Reactant of Route 2
6-Octadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.